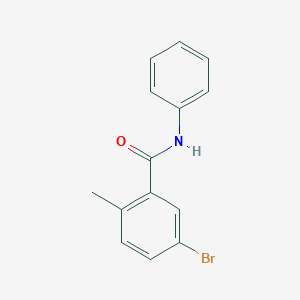

5-bromo-2-methyl-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIJNAIPFFPWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteric Replacement:key Functional Groups Can Be Replaced with Other Groups That Have Similar Physical or Chemical Properties Bioisosteres . the 5 Bromo Group Could Be Replaced with a Trifluoromethyl Cf₃ Group to Enhance Metabolic Stability and Lipophilicity, or with a Cyano Cn Group to Act As a Hydrogen Bond Acceptor.

Theoretical and Computational Chemistry Approaches to 5 Bromo 2 Methyl N Phenylbenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov It is particularly well-suited for studying organic molecules like 5-bromo-2-methyl-N-phenylbenzamide. DFT calculations can determine the most stable three-dimensional arrangement of the atoms (geometry optimization), the vibrational frequencies corresponding to its infrared spectrum, and a host of electronic properties. nih.gov

A key output of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For substituted benzimidazoles, a related class of compounds, DFT studies have been used to calculate these parameters to understand their stability and reactivity profiles. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: This data is illustrative and represents typical values for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive potential, typically electron-poor (e.g., around hydrogen atoms attached to electronegative atoms). These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the amide group, indicating its role as a hydrogen bond acceptor. The hydrogen atom on the amide nitrogen would exhibit a positive potential (blue), highlighting its potential as a hydrogen bond donor. Such maps are crucial for understanding non-covalent interactions, which are vital in biological recognition processes. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

While quantum calculations often focus on a static, minimum-energy structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scirp.orgscirp.orgscispace.com An MD simulation provides a view of the molecule's conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations could explore the rotational freedom around the amide bond and the single bonds connecting the phenyl rings. This would reveal the preferred conformations of the molecule in solution and the energy barriers between them. When studying the interaction with a biological target, MD simulations are essential for assessing the stability of the docked pose, ensuring that the predicted binding mode is maintained over a simulated period. scirp.orgscispace.com

Molecular Docking Studies for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netnih.govresearchgate.net This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction, often reported as a binding energy or docking score. researchgate.net A more negative score typically indicates a more favorable binding interaction. Docking studies on related N-phenylbenzamide derivatives have been used to predict their binding modes within the active sites of enzymes like topoisomerases or protein kinases. scirp.orgresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking could identify potential protein targets and predict the specific amino acid residues it interacts with.

Table 2: Illustrative Molecular Docking Results for a Benzamide (B126) Ligand with a Protein Kinase Target

| Parameter | Value | Description |

| Docking Score | -9.5 kcal/mol | The estimated free energy of binding. A more negative value suggests stronger binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with receptor residues (e.g., with Asp, Glu, Ser). |

| Key Interacting Residues | Asp168, Lys72, Leu130 | Specific amino acid residues in the binding pocket that form significant contacts with the ligand. |

Note: This data is illustrative, based on typical results for benzamide-type inhibitors.

In Silico Prediction of Bioactivity Profiles and Mechanism Hypotheses

Beyond single-target docking, computational methods can predict a broader bioactivity profile for a compound. This can be achieved through various in silico approaches, including pharmacophore modeling and screening against panels of known biological targets. scirp.orgscirp.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical step. researchgate.netnih.govmdpi.com Web-based tools and specialized software can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450s. nih.govmdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For this compound, these predictions could generate hypotheses about its potential therapeutic applications and guide which biological assays should be prioritized.

Computational Methods in Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods are instrumental in building and interpreting SAR. By creating a series of virtual analogs of this compound (e.g., by changing the position of the bromo or methyl groups, or replacing them with other substituents) and then performing docking or other predictive calculations, a computational SAR can be established.

Structure Activity Relationship Sar and Rational Design Principles for 5 Bromo 2 Methyl N Phenylbenzamide Analogues

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of N-phenylbenzamide analogues is highly sensitive to the nature and position of substituents on both aromatic rings. mdpi.comresearchgate.net Research into related series of compounds has established clear patterns that inform the potential of the 5-bromo-2-methyl-N-phenylbenzamide structure.

The substitution pattern on the benzamide (B126) portion of the molecule significantly impacts efficacy. In studies on related 2-phenoxybenzamides, moving a substituent from the meta to the para position of the primary ring led to a dramatic increase in antiplasmodial activity and selectivity. mdpi.com For instance, a para-substituted N-Boc piperazinyl analogue showed the highest activity (IC₅₀ = 0.2690 µM) and selectivity (Selectivity Index = 461.0) in its series, whereas the corresponding meta-substituted derivative was only moderately active. mdpi.com

This highlights the spatial importance of substituents on the benzamide ring. For this compound, the specific 2,5-substitution pattern creates a defined electronic and steric profile. Any alteration, such as shifting the bromo group to the 4-position or the methyl group to the 3-position, would likely reorient the molecule within a target's binding site, potentially altering its biological effects. The synthesis of such positional isomers is a key strategy to explore the optimal substitution pattern for a desired activity. mdpi.com

The N-phenyl ring offers a critical site for modification to modulate biological activity. A study on new imidazole-based N-phenylbenzamide derivatives provided detailed insights into how different substituents on this ring affect anticancer cytotoxicity. nih.gov The findings demonstrated that both electron-donating and electron-withdrawing groups could enhance activity, but the effect was highly dependent on the specific group and its position.

Derivatives with electron-donating methoxy (B1213986) and methyl groups showed improved activity. nih.gov Among electron-withdrawing groups, a para-substituted fluorine atom resulted in the highest activity in the series, while moving to less electronegative halogens like chlorine and bromine led to decreased activity. nih.gov Notably, the presence of a nitro group, regardless of its position, completely abolished the cytotoxic effects. nih.gov

| Compound | Substituent on N-Phenyl Ring | Position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |

|---|---|---|---|---|

| 4e | Methoxy (-OCH₃) | para | 7.5 | 10.2 |

| 4f | Fluoro (-F) | para | 9.1 | 11.1 |

| 4h | Methoxy (-OCH₃) | ortho | 12.5 | 15.8 |

| - | Chloro (-Cl) | para | Lower activity than Fluoro | Lower activity than Fluoro |

| - | Bromo (-Br) | para | Lower activity than Chloro | Lower activity than Chloro |

| 4c, 4j | Nitro (-NO₂) | ortho, para | Inactive | Inactive |

The substituents at the 5- and 2-positions of the benzamide ring play distinct roles in modulating the molecule's properties and interactions.

The bromo group at the 5-position is a lipophilic, electron-withdrawing halogen. Its presence can enhance binding through halogen bonding—a specific type of non-covalent interaction—with an electron-rich pocket in a target protein. Its size and polarizability are distinct from other halogens, and as seen in related series, the specific choice of halogen (F, Cl, or Br) can fine-tune binding affinity and activity. nih.govescholarship.org

The methyl group at the 2-position is a small, lipophilic, electron-donating group. mdpi.com Its primary role is often steric. It can serve to lock the conformation of the benzamide, particularly the dihedral angle between the benzamide ring and the amide linker, by preventing free rotation. This pre-organized conformation can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. This conformational restriction is a common strategy used in drug design to improve potency. mdpi.com

Pharmacophore Development and Ligand-Based Rational Design

A pharmacophore model for the this compound scaffold can be hypothesized based on its key structural features and the SAR data. Such a model is essential for ligand-based design, where the structures of active molecules are used to infer the properties of the receptor's binding site.

The essential features of a pharmacophore for this class of compounds would likely include:

A Hydrogen Bond Donor: The amide proton (N-H).

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O).

Two Aromatic/Hydrophobic Regions: The benzamide ring and the N-phenyl ring.

A Halogen Bond Donor: The bromine atom at the 5-position.

A Hydrophobic Pocket: Corresponding to the methyl group at the 2-position.

Computational studies on related N-phenylbenzamides have utilized molecular docking to visualize how active derivatives fit into target proteins, such as ABL1 kinase, confirming the importance of these interaction points. nih.gov By mapping these features, new analogues can be designed to better fit the proposed pharmacophore, with the goal of improving binding affinity and biological activity.

Optimization Strategies for Potency and Biological Selectivity

The ultimate goal of SAR studies is to guide the optimization of lead compounds to improve potency against the intended target and selectivity over off-targets. nih.gov For analogues of this compound, several strategies can be employed.

Future Research Trajectories and Broader Academic Impact of 5 Bromo 2 Methyl N Phenylbenzamide Studies

Identification of Novel Biological Targets and Undiscovered Mechanisms

The primary trajectory for future research on 5-bromo-2-methyl-N-phenylbenzamide will be the systematic identification of its biological targets and mechanisms of action. The broad pharmacological potential of the benzamide (B126) class suggests several promising avenues for exploration. walshmedicalmedia.com

Neurological Receptors: Substituted benzamides are well-known for their effects on the central nervous system, with some acting as antagonists for dopamine (B1211576) D2 and D3 receptors. researchgate.netresearchgate.net Initial screening of this compound against a panel of neurotransmitter receptors could reveal novel psychotropic or neuroleptic activities.

Enzyme Inhibition: N-phenylbenzamide derivatives have been shown to target key enzymes in cancer progression, such as ABL1 kinase. nih.gov Furthermore, a closely related analog, 2-bromo-5-nitro-N-phenylbenzamide, is a known antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a critical regulator of fat metabolism and a target in some cancers. nih.gov These findings strongly suggest that this compound should be investigated for its potential as an inhibitor of these or other clinically relevant enzymes.

Antiparasitic and Antimicrobial Activity: Research into N-phenylbenzamide derivatives has demonstrated their ability to bind to the DNA of kinetoplastid parasites, indicating potential as antiprotozoal agents. nih.gov Additionally, various halogenated salicylanilides, a related structural class, have been assessed for antimicrobial properties. mdpi.com While one study noted that bromo-substitution decreased antimicrobial efficacy compared to chloro-substitution in a specific context mdpi.com, the unique electronic and steric properties of this compound warrant its evaluation against a diverse panel of bacterial and fungal pathogens.

Development of Advanced Research Methodologies and High-Throughput Assays

To efficiently probe the biological activity of this compound, the development and application of advanced research methodologies will be essential.

High-Throughput Screening (HTS): The initial exploration of this compound's biological effects can be accelerated through HTS campaigns. By screening it against large libraries of biological targets, researchers can rapidly identify potential areas of activity. This unbiased approach is crucial for discovering unexpected therapeutic applications.

Cell-Based Phenotypic Screening: Beyond target-based assays, phenotypic screening using high-content imaging can reveal the compound's effects on cellular morphology, signaling pathways, or other observable characteristics. This can provide clues to its mechanism of action even without a pre-identified target.

Custom Assay Development: Once a preliminary activity is identified, specific biochemical and cell-based assays must be developed and optimized. For instance, if initial screens suggest PPARγ antagonism, a quantitative in vitro binding assay would be required to determine the compound's affinity and potency. nih.gov Similarly, if anticancer activity is observed, assays to measure cytotoxicity against various cancer cell lines, such as lung (A549), cervical (HeLa), and breast (MCF-7) cancers, would be a necessary next step. nih.gov

Integration with Advanced Chemical Biology and Systems Approaches

Modern chemical biology and systems-level approaches offer powerful tools to understand the function of novel small molecules like this compound.

Computational Modeling and Docking: In silico methods are invaluable for predicting potential biological targets and understanding binding interactions at a molecular level. nih.gov Molecular docking studies can be performed to model the binding of this compound into the active sites of known benzamide targets, such as dopamine receptors or ABL1 kinase. nih.govresearchgate.net These computational insights can guide the synthesis of more potent analogs and help interpret experimental data.

Chemoproteomics: To identify biological targets in an unbiased manner, affinity-based protein profiling could be employed. This involves creating a chemical probe version of this compound that can be used to capture its binding partners from cell lysates, which are then identified by mass spectrometry.

ADME and Drug-Likeness Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. nih.gov These predictions help assess its potential as a drug candidate early in the discovery process, identifying potential liabilities such as poor solubility or metabolic instability that may need to be addressed through chemical modification.

Contribution to Fundamental Understanding of Chemical-Biological Interactions

The systematic study of this compound and its derivatives can provide significant contributions to the fundamental understanding of structure-activity relationships (SAR).

By synthesizing and testing a matrix of related compounds (e.g., the non-brominated parent compound, the 2-H analog, and other positional isomers), researchers can precisely define the contribution of each functional group to biological activity. For example, comparing the activity of this compound with that of 2-methyl-N-phenylbenzamide would directly elucidate the role of the bromine atom. This could involve enhancing binding affinity through halogen bonding, altering the molecule's electronic properties, or influencing its metabolic stability. Such studies provide a deeper understanding of the molecular forces governing drug-receptor interactions, which is critical for rational drug design. mdpi.com

Role in Advancing Lead Compound Discovery in Academic Chemical Biology

In academic chemical biology, this compound can serve as an excellent starting point for lead compound discovery programs. Benzamide derivatives are recognized as valuable building blocks in organic synthesis for generating libraries of bioactive molecules. mdpi.com

The presence of the bromine atom is particularly advantageous, as it serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward creation of a diverse library of analogs where the bromine is replaced with various aryl or alkyl groups. This diversity-oriented synthesis approach, starting from a core scaffold, is a powerful strategy for exploring chemical space and identifying novel lead compounds with improved potency, selectivity, or pharmacokinetic properties. The investigation of such a library derived from this compound could lead to the discovery of new chemical probes for biological research or starting points for therapeutic development. nih.govresearchgate.net

Q & A

Q. Q1. What are the recommended synthetic routes for 5-bromo-2-methyl-N-phenylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 2-methylbenzoic acid derivatives followed by amide coupling with aniline. A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) is effective for introducing aryl groups . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Solvent : Toluene or THF under inert atmosphere (N₂/Ar).

- Temperature : 80–110°C for 12–24 hours.

- Yield optimization : Use of anhydrous conditions and stoichiometric control of boronic acid derivatives reduces side-products like dehalogenated byproducts .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX software (SHELXL/SHELXD) is widely used for refinement .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., bromine deshields adjacent protons).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.02) .

- Thermal analysis : DSC/TGA determines melting points (e.g., 145–148°C) and decomposition profiles .

Q. Q3. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. For example, docking into the ATP-binding site of EGFR shows a binding affinity of −8.2 kcal/mol .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Bromine’s electron-withdrawing effect enhances inhibitory potency against bacterial enzymes .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Q4. How should researchers address contradictions in crystallographic data for benzamide derivatives?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C-Br vs. C-N distances) may arise from:

Q. Q5. What strategies optimize the regioselectivity of bromine substitution in benzamide derivatives?

Methodological Answer:

- Directing groups : Use -OCH₃ or -NO₂ groups to meta-direct bromination (e.g., NBS in AcOH yields >90% meta-brominated product) .

- Microwave-assisted synthesis : Reduces reaction time (20 mins vs. 12 hrs) and minimizes di-brominated byproducts .

- Solvent effects : Polar aprotic solvents (DMF) favor electrophilic aromatic substitution over radical pathways .

Q. Q6. How do structural modifications impact the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP optimization : Introducing -CF₃ groups increases lipophilicity (LogP from 2.1 to 3.8) but may reduce solubility .

- Metabolic stability : In vitro microsomal assays (e.g., rat liver microsomes) show t₁/₂ = 45 mins for the parent compound vs. 120 mins for fluorinated analogs .

- Permeability : Caco-2 cell assays indicate moderate absorption (Papp = 8.6 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.